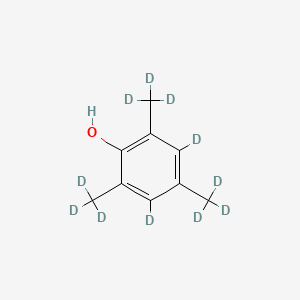
2,4,6-Trimethylphenol-D11
Vue d'ensemble
Description
2,4,6-Trimethylphenol-D11 is the deuterium labeled 2,4,6-Trimethylphenol . It is a probe compound shown to react mainly with organic matter . It is rapidly oxidized by singlet oxygen in aqueous solution .
Synthesis Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular weight of 2,4,6-Trimethylphenol-D11 is 147.26 . The formula is C9HD11O . The structure can be represented by the SMILES string: OC1=C(C([2H])=C(C([2H])=C1C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] .Chemical Reactions Analysis
2,4,6-Trimethylphenol is rapidly oxidized by singlet oxygen in aqueous solution . This suggests that it may undergo similar reactions when exposed to certain environmental conditions.Applications De Recherche Scientifique
1. Environmental Science and Photooxygenation Studies
2,4,6-Trimethylphenol has been investigated for its role in environmental science, particularly in the context of photooxygenation. Studies have explored its reactivity with humic substances' triplet excited states and its influence on the photooxygenation of other substances like furfuryl alcohol. This research is crucial for understanding complex environmental interactions and the potential environmental impacts of various substances (Halladja et al., 2007).
2. Catalysis and Oxidation Reactions
The compound has been a subject of study in the field of catalysis, particularly in oxidation reactions. For example, it's used in the catalytic oxidation to produce other chemicals, like 3,5-dimethyl-4-hydroxybenzaldehyde. This type of research is significant for industrial applications, where efficient and selective catalytic processes are sought (Li & Liu, 2004).
3. Solid-Liquid Phase Equilibrium Studies
2,4,6-Trimethylphenol has been used in studies investigating solid-liquid phase equilibrium, particularly in combination with other phenolic compounds. This research is important for understanding the thermodynamic properties of these compounds, which has applications in material science and engineering (Wang et al., 2018).
4. Photocatalytic Degradation Studies
Its role in photocatalytic degradation processes has also been examined. These studies are important for understanding how certain compounds can be broken down using photocatalysts, which has implications for environmental remediation and pollution control (Kuşvuran et al., 2005).
5. Polymer Science Research
The influence of 2,4,6-Trimethylphenol on the synthesis and properties of polymers like poly(phenylene oxide) has been a subject of study. These investigations are crucial for the development of new materials with specific desired properties (Firlik et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
3,5-dideuterio-2,4,6-tris(trideuteriomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-7(2)9(10)8(3)5-6/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRYUXCVCCNUFE-JXCHDVSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylphenol-D11 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



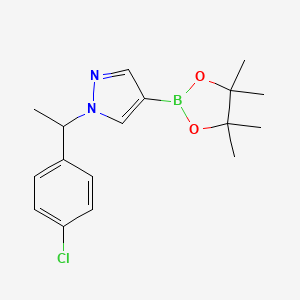
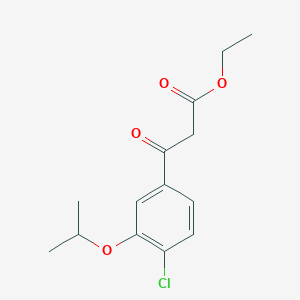

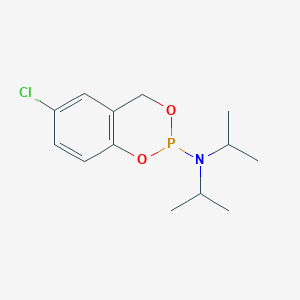


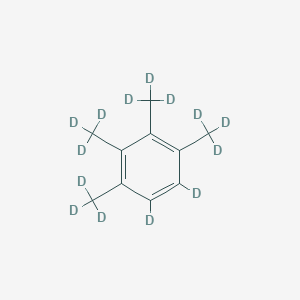
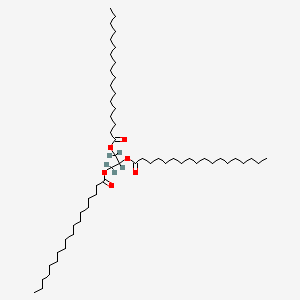

![(2,6-dichlorophenyl)(1H-pyrrolo[2,3-c]pyridin-3-yl)methanone](/img/structure/B1472692.png)

![(E)-4-[3,4-Bis(allyloxy)phenyl]-3-buten-2-one](/img/structure/B1472694.png)
![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472695.png)
![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1472697.png)